molecular formula C13H22N2O3S B6638394 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide

Cat. No. B6638394
M. Wt: 286.39 g/mol
InChI Key: RUGGNZJNPHUCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is important for the survival and proliferation of B cells. TAK-659 has been shown to be effective in preclinical studies as a treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/Akt and NF-kB pathways, which are important for the survival and proliferation of B cells. By inhibiting BTK, 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models of B-cell malignancies. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of cell migration and invasion. 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has also been shown to reduce the levels of several key proteins involved in B-cell receptor signaling, including BTK, Akt, and NF-kB.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is its potency and specificity as a BTK inhibitor. 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been shown to be effective at low concentrations, with an IC50 value of less than 10 nM in preclinical models. Another advantage is that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for use in animal models and potentially in clinical trials.
One limitation of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide may have off-target effects, which could lead to unwanted side effects or interfere with other signaling pathways.

Future Directions

There are several potential future directions for research on 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide. One area of focus could be the development of combination therapies, where 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide is used in combination with other drugs to enhance its anti-tumor activity. Another area of focus could be the identification of biomarkers that can predict response to 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to determine the safety and efficacy of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide in clinical trials, which could lead to its eventual approval as a treatment for B-cell malignancies.

Synthesis Methods

The synthesis of 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 3-amino-N,N-dimethylbenzenesulfonamide with 3-methoxy-2-methylpropylamine, followed by several purification steps, including column chromatography and recrystallization. The final product is a white crystalline solid with a purity of over 99%.

Scientific Research Applications

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In a study published in the journal Blood, 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide was shown to induce apoptosis (programmed cell death) in CLL cells, as well as inhibit the growth and survival of NHL cells. Another study published in the journal Cancer Research demonstrated that 3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide was effective in overcoming resistance to other BTK inhibitors in CLL cells.

properties

IUPAC Name

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-11(10-18-4)9-14-12-6-5-7-13(8-12)19(16,17)15(2)3/h5-8,11,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGNZJNPHUCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC(=CC=C1)S(=O)(=O)N(C)C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide

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